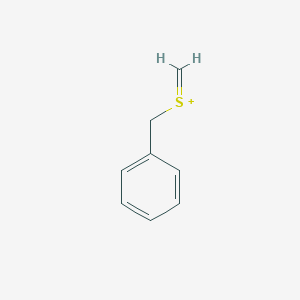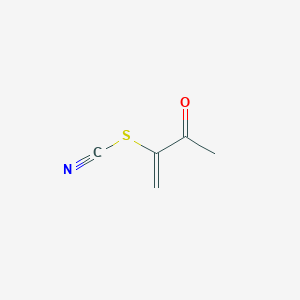
3-Oxobut-1-en-2-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxobut-1-en-2-yl thiocyanate is an organic compound that features both a thiocyanate group and an enone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobut-1-en-2-yl thiocyanate can be achieved through various methods. One common approach involves the thiocyanation of enones. For example, the reaction of an enone with thiocyanate salts in the presence of an oxidizing agent can yield the desired product . Another method involves the use of photo- and electrochemical thiocyanation reactions, which have been developed to introduce the thiocyanato group into organic molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of thiocyanation and enone chemistry can be applied. Industrial processes would likely involve scalable reaction conditions, such as the use of continuous flow reactors and optimized catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Oxobut-1-en-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The enone moiety can be reduced to yield saturated thiocyanates.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce saturated thiocyanates .
Scientific Research Applications
3-Oxobut-1-en-2-yl thiocyanate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 3-Oxobut-1-en-2-yl thiocyanate exerts its effects involves the reactivity of the thiocyanate group and the enone moiety. The thiocyanate group can participate in nucleophilic substitution reactions, while the enone structure can undergo conjugate addition reactions. These interactions can lead to the formation of various products with different properties .
Comparison with Similar Compounds
Similar Compounds
2-(Diphenylphosphinothioyl)-2-(3-oxobut-1-en-yl)ferrocene: This compound features a similar enone structure but with a ferrocene moiety and a diphenylphosphinothioyl group.
1-Alkyl-3-[(2Z)-2,4-diaryl-4-oxobut-2-en-1-yl]-1H-benzimidazol-3-ium bromides: These compounds have a similar enone structure but with different substituents.
Uniqueness
Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis .
Properties
CAS No. |
83415-89-8 |
|---|---|
Molecular Formula |
C5H5NOS |
Molecular Weight |
127.17 g/mol |
IUPAC Name |
3-oxobut-1-en-2-yl thiocyanate |
InChI |
InChI=1S/C5H5NOS/c1-4(7)5(2)8-3-6/h2H2,1H3 |
InChI Key |
VVIWGNSQHCOBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
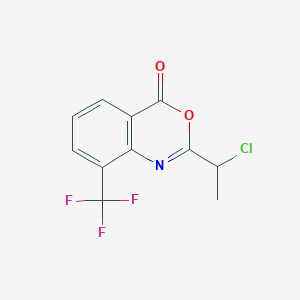


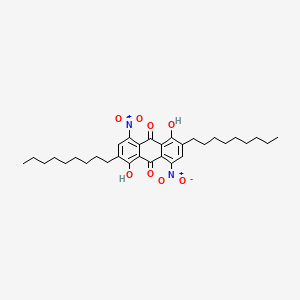
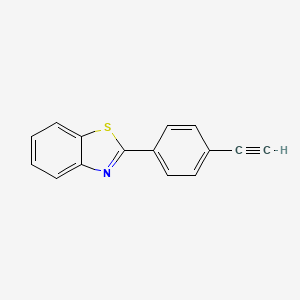
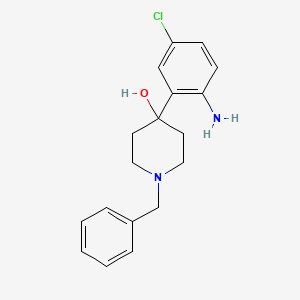
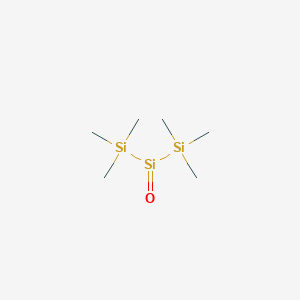

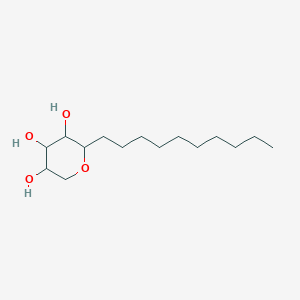
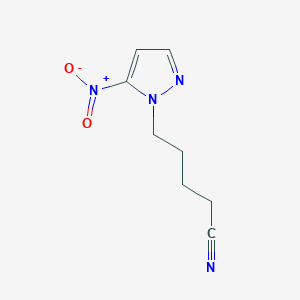
![5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate](/img/structure/B14408068.png)
